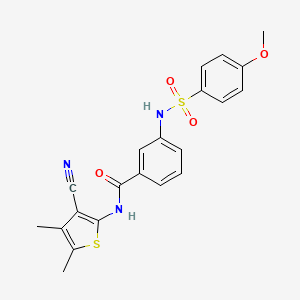

N-(3-氰基-4,5-二甲基硫代吡噻-2-基)-3-(4-甲氧基苯基磺酰胺基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related benzamide derivatives involves complex reactions such as Diels-Alder reactions, intramolecular hydrogen bonding, and regioselective and chemoselective processes. For example, compounds similar to the targeted molecule have been synthesized through reactions yielding specific regioisomers facilitated by intramolecular N-H···O hydrogen bonds and stabilized by aromatic π-π interactions. These processes highlight the intricate methods required to synthesize such complex molecules (Kranjc, Kočevar, & Perdih, 2011).

Molecular Structure Analysis

The molecular structure of benzamide derivatives showcases a variety of bonding and interactions, including disordered over two sets of atomic sites, π-π stacking interactions, and hydrogen bonding. These structural features are critical for understanding the compound's behavior and properties. For instance, certain benzamide compounds exhibit molecular conformations leading to different modes of supramolecular aggregation, influenced by substituents on the benzamide ring (Sagar, Yathirajan, Rathore, & Glidewell, 2018).

Chemical Reactions and Properties

The chemical reactivity of benzamide derivatives can vary significantly based on their structure. For instance, some compounds have been synthesized to exhibit specific reactions with arylamines, heterylamines, and phenols, leading to various substituted derivatives. These reactions are fundamental for exploring the chemical versatility and potential applications of the compound (Badne, Swamy, Bhosale, & Kuberkar, 2011).

Physical Properties Analysis

The physical properties, such as solubility and crystalline structure, are pivotal for understanding the compound's potential for various applications. Some related benzamide compounds have been characterized by their amorphous nature and excellent solubility in a variety of solvents, indicating potential ease of use in different mediums (Liaw, Huang, Hsu, & Chen, 2002).

Chemical Properties Analysis

The chemical properties, including reactivity with different chemical agents and potential biological activity, are essential for determining the applicability of the compound in various fields. For example, some benzamide derivatives have shown promising results in biological screenings, hinting at their potential therapeutic applications (Saeed, Ejaz, Khurshid, Hassan, al-Rashida, Latif, Lecka, Sévigny, & Iqbal, 2015).

科学研究应用

Melanoma Imaging and Therapy

N-(dialkylaminoalkyl)benzamides, structurally related to the queried compound, have shown significant potential in melanoma imaging and therapy. Compounds like 4-amino-5-bromo-N-(2-diethylaminoethyl)-3-[(131)I]iodo-2-methoxybenzamide exhibited high melanoma uptake and tissue selectivity in animal models. Their high uptake and slow clearance offer considerable potential for melanoma imaging and possibly radionuclide therapy in patients (Eisenhut et al., 2000).

Neuroleptic Activity

Benzamides, similar to the queried compound, have been explored for their neuroleptic activity. Compounds such as cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino) benzamide have demonstrated substantial potency as neuroleptic agents, potentially useful in the treatment of psychosis (Iwanami et al., 1981).

Solid Tumor Imaging

Fluorine-containing benzamide analogs have been synthesized and evaluated as ligands for positron emission tomography (PET) imaging of the sigma-2 receptor status of solid tumors. Compounds with moderate to high affinity for sigma-2 receptors and acceptable tumor/normal tissue ratios have shown promising characteristics for imaging the sigma-2 receptor status of solid tumors (Tu et al., 2007).

Hypoglycemic and Hypolipidemic Activities

Glibenclamide analogs, structurally related to the queried compound, have been studied for their hypoglycemic and hypolipidemic activities. Substitutions on the lipophilic side chain of these compounds have shown to potentially increase the affinity for receptors or half-life, resulting in longer-lasting anti-hyperglycemic and anti-lipidemic activities (Ahmadi et al., 2014).

Histone Deacetylase Inhibition for Cancer Therapy

N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives, including those with thiophene substitution, have demonstrated potent histone deacetylase inhibition activities, indicating their therapeutic potential for cancer treatment, especially breast cancer (Feng et al., 2011).

Anticonvulsant Activities

Benzenesulfonamide derivatives, structurally related to the queried compound, have shown promising anticonvulsant activities, suggesting their potential as a new class of anticonvulsant agents for the treatment of epilepsy (Wang et al., 2015).

属性

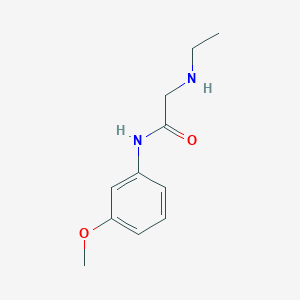

IUPAC Name |

N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-[(4-methoxyphenyl)sulfonylamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O4S2/c1-13-14(2)29-21(19(13)12-22)23-20(25)15-5-4-6-16(11-15)24-30(26,27)18-9-7-17(28-3)8-10-18/h4-11,24H,1-3H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULBPWBISRFJSRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C#N)NC(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(4-methoxybenzenesulfonamido)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2-bromophenyl)acetyl]-4-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B2492357.png)

![1-Methyl-1H,2H,3H,4H-pyrrolo[1,2-A]pyrazine-6-carbonitrile hydrochloride](/img/structure/B2492359.png)

![2-((6-ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2492360.png)

![N-[[1-(2-Methylpyridin-4-yl)piperidin-4-yl]methyl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B2492363.png)

![N-[3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl]but-2-ynamide](/img/structure/B2492364.png)

![5-Chloro-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2492366.png)

![tert-butyl N-{2-cyclopropyl-2-[(2-fluoropyridin-4-yl)formamido]propyl}carbamate](/img/structure/B2492367.png)

![2-[3-(2-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2492372.png)

![[(E)-[2,2,2-trifluoro-1-[1-(4-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]ethylidene]amino] benzoate](/img/structure/B2492376.png)